4-fluoro-N-(4-methyl-2-nitrophenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-(4-methyl-2-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-2-7-12(13(8-9)16(17)18)15-21(19,20)11-5-3-10(14)4-6-11/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYMBQNBAQDQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(4-methyl-2-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methyl-2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can
Biological Activity
4-Fluoro-N-(4-methyl-2-nitrophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its role as an inhibitor of carbonic anhydrase isoenzymes, its antimicrobial properties, and its implications in drug development.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a fluorinated aromatic system, which enhances its reactivity and biological activity. The presence of the nitro group at the para position of the methyl group on the phenyl ring contributes to its unique pharmacological properties.
The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase (CA) isoenzymes, particularly isoenzymes I, II, and VI. Carbonic anhydrases are crucial for maintaining acid-base balance and facilitating physiological processes like respiration and renal function. By inhibiting these enzymes, the compound can alter physiological pH levels and ion transport mechanisms, making it a candidate for treating conditions related to abnormal CA activity, such as glaucoma and certain types of cancer .
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing efficacy in inhibiting growth and biofilm formation. For instance, it demonstrated potent activity against Staphylococcus aureus and other Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 5-10 | Inhibitory |
| Escherichia coli | 10-20 | Moderate |
| Pseudomonas aeruginosa | 15-30 | Weak |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values ranging from 8 to 62 µg/mL across different cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Notably, it showed selective toxicity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent .
| Cell Line | IC50 (µg/mL) | Selectivity |
|---|---|---|
| HeLa | 8.49 | High |
| MCF-7 | 11.20 | Moderate |
| Normal fibroblasts | >100 | Low |
Case Studies
- Inhibition of Carbonic Anhydrase : A study demonstrated that this compound effectively inhibited CA isoenzymes I and II with IC50 values of approximately 0.5 µM. This inhibition was linked to altered bicarbonate transport in renal tissues.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it not only inhibited bacterial growth but also significantly reduced biofilm formation by up to 84% at concentrations of 2 × MIC .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 310.31 g/mol. Its structure includes a sulfonamide group, which is known for its biological relevance, particularly in drug development. The presence of a fluorine atom and a nitro group enhances its chemical properties, making it a versatile compound for various applications.
Carbonic Anhydrase Inhibition
One of the primary applications of 4-fluoro-N-(4-methyl-2-nitrophenyl)benzenesulfonamide is as an inhibitor of carbonic anhydrase isoenzymes. These enzymes are crucial for physiological processes such as respiration and acid-base balance. Inhibiting these enzymes can have therapeutic implications for conditions like glaucoma and epilepsy. The compound's ability to modulate enzyme activity positions it as a valuable candidate for further pharmacological studies.
Synthesis of Biologically Active Compounds
The compound serves as a precursor in the synthesis of various biologically active compounds. Its unique structural features allow for modifications that can enhance biological activity or tailor properties for specific therapeutic targets. For instance, derivatives of this compound have been explored for their potential as nonsteroidal progesterone receptor antagonists, which could be beneficial in treating conditions like endometriosis and breast cancer .
Fluorination Reagents
This compound has been investigated as a fluorinating agent in organic synthesis. It can be utilized to introduce fluorine into various substrates through radical fluorination processes, which are essential in developing new pharmaceuticals and agrochemicals .
Chemoselective Substitution Reactions
The compound can also participate in chemoselective aromatic substitution reactions, allowing for the efficient synthesis of other functionalized sulfonamides. This versatility in reactions makes it a useful building block in organic synthesis .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-methyl-N-(2-nitrophenyl)benzenesulfonamide | Contains methyl and nitro groups | Lacks fluorine; different reactivity profile |
| 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide | Fluorine atom but different nitro positioning | Varying biological activity due to positional change |
| N-(4-methyl-2-nitrophenyl)benzenesulfonamide | Lacks fluorine; retains methyl and nitro groups | Affects solubility and reactivity compared to target compound |
| 4-fluoro-N-(4-methyl-3-nitrophenyl)benzenesulfonamide | Similar structure but different nitro positioning | Potentially different pharmacological properties |
This table illustrates how variations in substituents and their positions can significantly influence the chemical behavior and biological activity of sulfonamide derivatives, highlighting the uniqueness of this compound within this class of compounds.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various applications:
- Study on Carbonic Anhydrase Inhibition : Research indicated that derivatives based on this compound exhibited significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic roles in treating glaucoma.
- Nonsteroidal Progesterone Receptor Antagonists : Development of related sulfonamides has shown promise as nonsteroidal progesterone receptor antagonists, with implications for treating reproductive system disorders .
These findings underscore the compound's potential across multiple domains within pharmaceutical research.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group at the 2-position activates the aromatic ring for nucleophilic substitution, particularly at the 4-position due to steric and electronic effects.
Key Finding : Reactivity at the 4-fluoro position is enhanced by the nitro group’s meta-directing effects, enabling selective substitution .
Nitro Group Reduction
The nitro group undergoes reduction to an amine under controlled conditions, critical for synthesizing intermediates in medicinal chemistry.
Structural Insight : The methyl group at the 4-position sterically hinders reduction kinetics but does not prevent complete conversion.
Sulfonamide Hydrolysis
The sulfonamide bond is stable under mild conditions but cleaves under strong acidic or alkaline hydrolysis:
Notable Observation : Hydrolysis rates depend on the electronic effects of substituents; the nitro group accelerates bond cleavage .
Electrophilic Aromatic Substitution
Despite the deactivating sulfonamide group, the methyl substituent directs electrophiles to specific positions:
| Reaction | Reagents | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methyl group | 4-Fluoro-N-(4-methyl-2,5-dinitrophenyl)benzenesulfonamide |
| Sulfonation | SO₃, DCE, 40°C | Ortho to sulfonamide | Disulfonation products |
Mechanistic Note : Competing directing effects between sulfonamide (-SO₂NH₂) and methyl (-CH₃) groups lead to regioselective outcomes .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic rings:
| Coupling Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | N-arylaminated compounds |
Yield Optimization : Reactions require anhydrous conditions and elevated temperatures (80–100°C) .
Photochemical Reactions
The nitro group facilitates photoreactivity under UV light:
Biological Interactions
While not a traditional "chemical reaction," the compound’s sulfonamide group interacts with biological targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical behavior of sulfonamides is highly dependent on substituents. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
*Hypothetical data inferred from analogs.
Key Observations:
Spectroscopic and Analytical Data
- NMR: Aromatic protons in fluorinated analogs (e.g., 13d) resonate at δ 7.51–7.48 ppm, while pyridinyl derivatives () show distinct doublets at δ 8.00 ppm .
- IR Spectroscopy: Sulfonamide S=O stretches appear at ~1378–1157 cm⁻¹ (), while O-H stretches (e.g., in 5d) occur at 3695 cm⁻¹ .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 454 [M+H]⁺ in ) confirm molecular weights and fragmentation patterns .
Q & A
Basic: What synthetic routes are available for 4-fluoro-N-(4-methyl-2-nitrophenyl)benzenesulfonamide, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 4-methyl-2-nitroaniline. Key steps include:
- Reagent Preparation : Use dry dichloromethane (DCM) as the solvent under nitrogen to minimize hydrolysis of the sulfonyl chloride .
- Reaction Monitoring : Track completion via TLC (silica gel, hexane:ethyl acetate 3:1) or HPLC (C18 column, acetonitrile/water gradient).
- Intermediate Characterization : Confirm intermediates (e.g., sulfonamide precursors) using H NMR (300 MHz, CDCl) to resolve aromatic protons (δ 7.65–8.16 ppm) and methyl groups (δ 2.24 ppm) . Mass spectrometry (FAB) confirms molecular ions (e.g., m/z 454 [M+H]) .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed:
- Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Absorption correction is applied via multi-scan methods (SADABS) .
- Structure Solution : SHELXS-97 solves the phase problem via direct methods .
- Refinement : SHELXL-2018 refines anisotropic displacement parameters, with hydrogen atoms placed geometrically. Final R-values (e.g., R = 0.046) validate accuracy . Orthorhombic Pbca space group parameters (a = 9.9493 Å, b = 14.7107 Å, c = 26.6871 Å) are typical for sulfonamides .
Advanced: How do structural modifications (e.g., fluorination or nitration) influence pharmacological activity?
Methodological Answer:
- Fluorine Impact : The 4-fluoro group enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. Comparative studies with non-fluorinated analogs show 2–3× longer half-lives in murine models .
- Nitro Group Role : The 2-nitro substituent modulates electron-withdrawing effects, affecting binding to targets like adenosine receptors. Replacements with methyl or cyano groups reduce analgesic potency by 40–60% in neuropathic pain models .
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict interactions. Validate via in vivo behavioral assays (e.g., nicotine-induced sensitization) and HPLC measurement of striatal adenosine levels .
Advanced: How can crystallographic data contradictions (e.g., disorder or twinning) be resolved for this compound?
Methodological Answer:
- Disorder Handling : For disordered sulfonyl groups, split occupancy refinement in SHELXL with restrained bond distances (DFIX command). Validate via residual density maps .
- Twinning Detection : Use PLATON to analyze intensity statistics. For pseudo-merohedral twinning, apply HKLF5 format in SHELXL and refine twin laws (e.g., twin matrix [-1 0 0 / 0 -1 0 / 0 0 1]) .
- Validation Tools : Check using R (< 0.05) and CC (> 90%) to ensure data quality. CIF validation reports in checkCIF/PLATON flag outliers (e.g., ADPs) .
Advanced: What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-solvent Systems : Use PEG-400/water (1:1 v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility. Characterize via phase-solubility diagrams .
- Salt Formation : React with sodium bicarbonate to form a sulfonate salt, increasing solubility 10-fold (confirmed by UV-Vis at λ = 254 nm) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm, PDI < 0.2) via emulsion-diffusion. Assess bioavailability via LC-MS/MS plasma profiling .
Basic: What spectroscopic techniques confirm the compound’s purity and identity?
Methodological Answer:
- FT-IR : Validate sulfonamide bonds (S=O asymmetric stretch at 1360–1370 cm; N-H bend at 1540 cm) .
- F NMR : Detect the fluorine environment (δ -110 to -115 ppm in DMSO-d) .
- Elemental Analysis : Match calculated vs. observed C, H, N values (±0.4% tolerance) .
Advanced: How does the compound interact with biological targets at the molecular level?
Methodological Answer:
- Target Identification : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibitors (e.g., IC = 1.2 µM for JNK3) .
- Binding Studies : Use surface plasmon resonance (SPR) with immobilized target proteins. Fit data to a 1:1 Langmuir model (Biacore T200) .
- Cellular Assays : Measure cAMP levels (ELISA) in HEK293 cells expressing adenosine A receptors. Dose-response curves reveal EC values .
Basic: What safety and handling protocols are recommended for this compound?
Methodological Answer:
- Toxicity Screening : Perform Ames tests (TA98 strain) to rule out mutagenicity. LC in zebrafish embryos (>100 µM) indicates moderate toxicity .
- Handling : Use nitrile gloves and fume hoods due to nitro group explosivity. Store at -20°C under argon to prevent degradation .
Advanced: How are computational methods used to predict the compound’s ADMET properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME to calculate LogP (2.8), topological polar surface area (98 Å), and blood-brain barrier permeability (CNS = -2.1) .
- Metabolism Simulation : Run CYP3A4 docking (Glide SP) to identify oxidation sites (e.g., methyl group hydroxylation) .
- Toxicophore Mapping : Identify structural alerts (e.g., nitro groups) via Derek Nexus, followed by in vitro hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
